![molecular formula C16H21NO5 B2515717 4-(8-Methoxy-8-oxooctanamido)benzoic acid CAS No. 1203576-84-4](/img/structure/B2515717.png)
4-(8-Methoxy-8-oxooctanamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring attached to a carboxylic acid group . It’s widely used in the food industry as a preservative, given its antimicrobial properties .
Synthesis Analysis
Benzoic acid can be synthesized through various methods, including the oxidation of toluene with oxygen . The synthesis of specific derivatives would depend on the functional groups involved .Molecular Structure Analysis
The molecular structure of benzoic acid consists of a benzene ring attached to a carboxylic acid group . The presence of the carboxylic acid group makes benzoic acid a weak acid .Chemical Reactions Analysis
Benzoic acid can undergo various chemical reactions typical of carboxylic acids, including esterification and amide formation .Physical And Chemical Properties Analysis
Benzoic acid is a solid at room temperature and has a molecular weight of 122.12 g/mol . It has a melting point of 122°C and is slightly soluble in water .Scientific Research Applications
Bio-Oil Upgrading Process
4-(8-Methoxy-8-oxooctanamido)benzoic acid: plays a crucial role in the development of technologies for bio-oil upgrading. Bio-oil, derived from biomass, is a potential alternative to fossil fuels. Researchers investigate the hydrodeoxygenation (HDO) of benzoic acid (a model compound for bio-oil) using nickel-supported catalysts. The goal is to achieve superior activity and selectivity. Notably, the h-Ni/ZSM-5 catalyst demonstrates the highest conversion of benzoic acid (97%) due to its strong metal-support interaction and excellent metal dispersion. Other catalysts produce toluene, benzene, and cyclohexane, highlighting the synergy between support acidity and metal sites .
DNA-Binding Molecules
In the realm of programmable DNA-binding molecules, 4-(8-Methoxy-8-oxooctanamido)benzoic acid has potential applications. Researchers have developed artificial transcriptional activators containing sequence-specific hairpin pyrrole–imidazole polyamides. These molecules can target specific DNA sequences, modulating gene expression. The compound’s unique structure and functional groups contribute to its binding affinity and specificity .
Polymer Synthesis
The compound’s amide functionality makes it valuable in polymer synthesis. Researchers have used it as a building block for polyamides (PI polyamides). For instance, a six-ring PI polyamide 4 and a ten-ring PI polyamide 6 were synthesized using this compound. These polymers exhibit interesting properties and find applications in materials science .
Mechanism of Action
Target of Action
It’s known that similar compounds can target histone deacetylases (hdacs), which play a crucial role in regulating gene expression .
Biochemical Pathways
Hdac inhibitors, in general, can impact multiple pathways related to gene expression and cellular differentiation .
Result of Action
It’s known that hdac inhibitors can lead to an increase in gene expression, potentially affecting cellular differentiation and function .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(8-methoxy-8-oxooctanoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-22-15(19)7-5-3-2-4-6-14(18)17-13-10-8-12(9-11-13)16(20)21/h8-11H,2-7H2,1H3,(H,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVZKONTNKEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Methoxy-8-oxooctanamido)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.